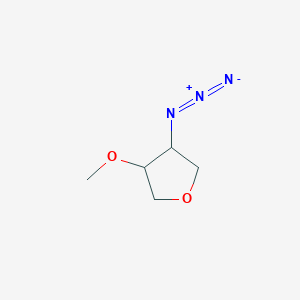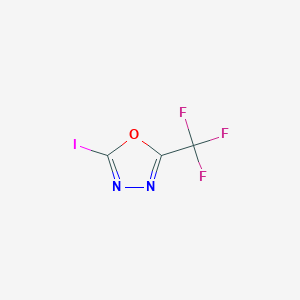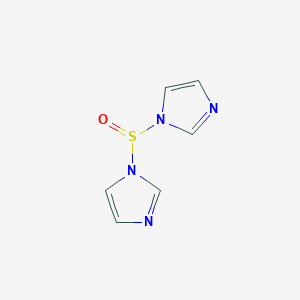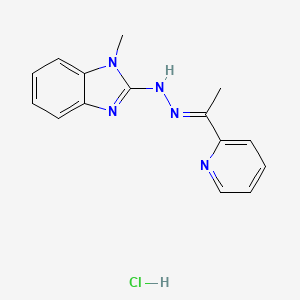
SI-2 (hydrochloride)
Overview
Description
This compound has shown significant promise in the treatment of breast cancer by inducing cell death in cancer cells while exhibiting minimal toxicity to normal cells . It has favorable pharmacokinetic properties and acceptable oral bioavailability, making it a viable candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SI-2 (hydrochloride) involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional Group Introduction: Key functional groups are introduced via substitution reactions, often using reagents like halides and amines under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of SI-2 (hydrochloride) follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
SI-2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halides and amines in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
SI-2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of steroid receptor coactivators.
Biology: Investigated for its effects on cell signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for breast cancer and other cancers due to its ability to induce apoptosis in cancer cells
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
SI-2 (hydrochloride) exerts its effects by inhibiting SRC-3, a coactivator involved in the transcriptional regulation of genes associated with cancer cell proliferation and survival. By binding to SRC-3, SI-2 (hydrochloride) reduces its activity, leading to decreased expression of target genes and induction of apoptosis in cancer cells . This inhibition also affects other pathways involved in cell migration and invasion, contributing to its anti-cancer properties .
Comparison with Similar Compounds
SI-2 (hydrochloride) is unique among SRC-3 inhibitors due to its high potency and selectivity. Similar compounds include:
Nintedanib: A triple angiokinase inhibitor with broader targets including VEGFR and FGFR.
Ibrutinib: A Bruton tyrosine kinase inhibitor with applications in leukemia.
Dasatinib: A tyrosine kinase inhibitor targeting Src and Bcr-Abl, used in leukemia treatment.
Compared to these compounds, SI-2 (hydrochloride) specifically targets SRC-3 with minimal off-target effects, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJHORKRVKALB-NWBUNABESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



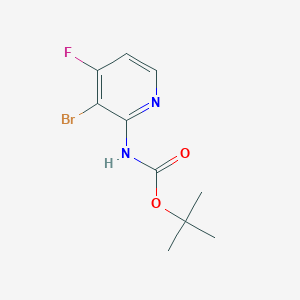
![1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B8036026.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;dihydrate](/img/structure/B8036034.png)
![1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8036035.png)
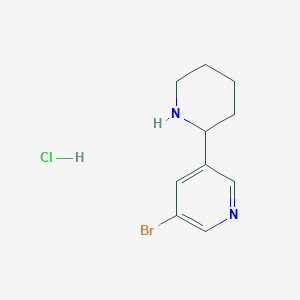
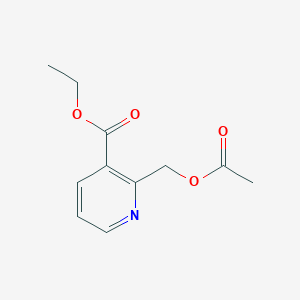
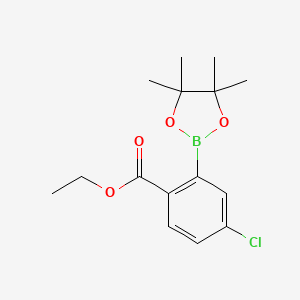
![2-[4-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8036073.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-3H-purin-6-one](/img/structure/B8036088.png)
